The Target of CC214-2: An In-depth Technical Guide to an ATP-Competitive mTOR Kinase Inhibitor
The Target of CC214-2: An In-depth Technical Guide to an ATP-Competitive mTOR Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular target and mechanism of action of CC214-2, a potent and selective ATP-competitive inhibitor of the mTOR kinase. The information presented herein is synthesized from key preclinical studies to support further research and development efforts in oncology and related fields.
Executive Summary
CC214-2 is a small molecule inhibitor that targets the kinase domain of the mechanistic Target of Rapamycin (mTOR). Unlike allosteric inhibitors such as rapamycin, which primarily affect the mTORC1 complex, CC214-2 acts as an ATP-competitive inhibitor, effectively blocking the activity of both mTORC1 and mTORC2 complexes. This dual inhibition leads to a more comprehensive shutdown of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is frequently hyperactivated in human cancers. Preclinical studies, particularly in glioblastoma models, have demonstrated that CC214-2 can suppress rapamycin-resistant mTORC1 signaling, inhibit mTORC2-mediated Akt phosphorylation, and significantly reduce tumor growth both in vitro and in vivo. A key finding in the study of CC214-2 is its potent induction of autophagy, a cellular self-degradation process that can promote cancer cell survival and thus represents a mechanism of resistance to the drug.
Molecular Target and Mechanism of Action
The primary molecular target of CC214-2 is the serine/threonine kinase mTOR. CC214-2 is part of a chemical series that includes CC214-1 (used for in vitro studies), with CC214-2 being an analog developed with pharmacokinetic properties suitable for in vivo applications.
Dual Inhibition of mTORC1 and mTORC2
The mTOR kinase exists in two distinct multiprotein complexes, mTORC1 and mTORC2, with different downstream targets and cellular functions.
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mTORC1: This complex integrates signals from growth factors, nutrients, and energy status to regulate protein synthesis, cell growth, and autophagy. Key downstream effectors include S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).
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mTORC2: This complex is involved in the regulation of cell survival and metabolism, primarily through the phosphorylation and activation of Akt at serine 473.
CC214-2, by competing with ATP for the binding site in the mTOR kinase domain, effectively inhibits the catalytic activity of both complexes. This leads to the dephosphorylation of mTORC1 substrates (P-S6, P-4E-BP1) and the inhibition of mTORC2-mediated Akt phosphorylation.
Signaling Pathway Inhibition
The inhibitory action of CC214-2 on the mTOR pathway is illustrated in the signaling pathway diagram below. Hyperactivation of this pathway, often through mutations like EGFRvIII expression or loss of the tumor suppressor PTEN, renders cancer cells particularly sensitive to CC214-2.
Quantitative Data
The following tables summarize the quantitative data for the in vitro activity of CC214-1 and the in vivo efficacy of CC214-2.
Table 1: In Vitro Activity of CC214-1
| Cell Line | Genetic Background | Treatment | Concentration (µmol/L) | Effect |
| U87EGFRvIII | PTEN null, EGFRvIII | CC214-1 | 0.1 - 10 | Dose-dependent reduction in cell viability |
| Glioblastoma Cells | - | CC214-1 | 0.1, 1, 2, 5, 10 | Inhibition of mTORC1/mTORC2 signaling |
Data synthesized from descriptions in the cited literature. Specific IC50 values were not detailed in the abstracts reviewed.
Table 2: In Vivo Efficacy of CC214-2 in Glioblastoma Xenograft Models
| Model | Treatment | Dosage | Duration | Outcome |
| U87EGFRvIII Flank Xenografts | CC214-2 | Not Specified | 1 week | >50% reduction in tumor growth |
| U87EGFRvIII Intracranial Xenografts | CC214-2 | Not Specified | 6 days | >50% reduction in tumor volume |
| U87EGFRvIII Intracranial Xenografts | CC214-2 + Chloroquine | Not Specified | 6 days | Enhanced tumor cell death (TUNEL staining) |
Detailed Experimental Protocols
The following are representative protocols for the key experiments used to characterize the activity of CC214-1 and CC214-2.
In Vitro Cell Viability Assay
This protocol describes a method for assessing the effect of CC214-1 on the viability of glioblastoma cells.
Methodology:
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Cell Seeding: Seed 15,000 glioblastoma cells per well in 12-well plates.
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Incubation: Allow cells to adhere overnight.
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Treatment: Treat the cells with CC214-1 at various concentrations (e.g., 0.1, 1, 2, 5, and 10 µmol/L). For combination studies, co-treat with an autophagy inhibitor like chloroquine (e.g., 10 µmol/L).
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Incubation: Incubate the treated cells for 3 days.
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Viability Assessment: Assess cell viability using the Trypan Blue exclusion method.
